ASP3026 is a synthetically derived small molecule that functions as a selective, ATP-competitive inhibitor of anaplastic lymphoma kinase (ALK). [, , , , ] While initially developed as a potential treatment for ALK-positive non-small cell lung cancer (NSCLC), research has explored its application in other ALK-driven cancers, including T-cell anaplastic large-cell lymphoma (ALCL). [, , , , ] ASP3026 demonstrates high potency and selectivity for ALK, including various ALK fusion proteins and point mutation variants, making it a valuable tool for studying ALK signaling pathways and exploring its therapeutic potential in diverse cancer types. [, , , , , ]
ASP3026, chemically known as 2-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]-4-N-(2-propan-2-ylsulfonylphenyl)-1,3,5-triazine-2,4-diamine, is classified as a second-generation ALK inhibitor. It was identified through a screening process aimed at discovering effective inhibitors of the oncogenic fusion kinase echinoderm-microtubule-associated protein-like 4-ALK (EML4-ALK), which is often found in NSCLC patients . ASP3026 has been synthesized by Astellas Pharma Inc. and has demonstrated significant inhibitory effects against ALK activity, particularly in cells expressing EML4-ALK fusion proteins .
The synthesis of ASP3026 involves several key steps that utilize various chemical reactions to construct its complex molecular framework. The synthetic route typically includes:
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis .
ASP3026 features a complex molecular structure characterized by a triazine ring system linked to various substituents that enhance its binding affinity for ALK. The key structural components include:
Molecular modeling studies have confirmed that ASP3026 occupies the ATP binding site effectively, mimicking ATP interactions which are essential for inhibiting kinase activity .
ASP3026 primarily acts through competitive inhibition of ALK by binding to its ATP site. The compound's mechanism involves:
Studies have shown that ASP3026 exhibits an IC50 value of approximately 3.5 nM against ALK, indicating its potency .
The mechanism of action for ASP3026 involves several key processes:
This multifaceted approach allows ASP3026 to effectively reduce tumor viability in models expressing ALK mutations associated with resistance to other therapies.
ASP3026 possesses several notable physical and chemical properties:
These properties contribute to its potential as an effective therapeutic agent against ALK-positive cancers.
ASP3026 has significant applications in oncology, particularly for treating patients with NSCLC harboring ALK abnormalities. Its potential applications include:
The quantification of ASP3026—a potent anaplastic lymphoma kinase (ALK) inhibitor—demands rigorous bioanalytical validation in biological matrices. Validation in human liver microsomes (HLMs) follows FDA bioanalytical guidelines, emphasizing specificity, accuracy, precision, and stability. Key parameters include:
Table 1: Validation Parameters for ASP3026 in HLMs
Parameter | Value | Acceptance Criteria |
---|---|---|
LLOQ | 1 ng/mL | CV ≤20%, Accuracy 80–120% |
Linear Range | 1–3000 ng/mL | r² ≥0.995 |
Intra-day Accuracy | 98.2–102.4% | 85–115% |
Inter-day Precision | 3.1–8.7% CV | ≤15% CV |
Stability (24h) | 97.6% recovery | ≥85% recovery |
Green chemistry principles were integrated into ASP3026 quantification to minimize environmental impact:
Table 2: Environmental Impact Assessment of UHPLC Modifications
Parameter | Conventional Method | Eco-Friendly Method | Reduction |
---|---|---|---|
Acetonitrile Consumption | 1.2 L/day | 0.72 L/day | 40% |
Flow Rate | 0.4 mL/min | 0.25 mL/min | 37.5% |
Total Run Time | 6.0 min | 3.5 min | 42% |
Waste Generation | 200 mL/sample | 85 mL/sample | 57.5% |
Calibration curve reliability for ASP3026 is challenged by matrix effects in HLMs and plasma. Critical validation steps include:
Residual analysis confirmed linearity (95% residuals within ±15%). Outliers were excluded only if they violated >20% accuracy criteria and were justified by technical errors (e.g., pipetting inaccuracies) [1] [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7